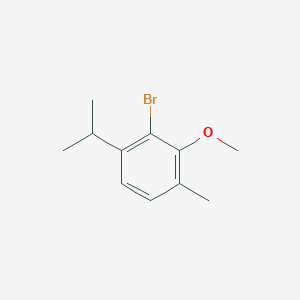
2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound is characterized by the presence of a bromine atom, a methoxy group, a methyl group, and an isopropyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene can be achieved through electrophilic aromatic substitution reactions. The bromine atom can be introduced by bromination using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) . The methoxy group can be introduced through methylation using methanol (CH₃OH) and a strong acid like sulfuric acid (H₂SO₄) . The methyl group can be added via Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) . The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride (CH₃CHClCH₃) and aluminum chloride (AlCl₃) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, using efficient catalysts and reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻) or amine (NH₂⁻) groups.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Common Reagents and Conditions
Bromination: Br₂/FeBr₃
Methylation: CH₃OH/H₂SO₄
Friedel-Crafts Alkylation: CH₃Cl/AlCl₃ or CH₃CHClCH₃/AlCl₃
Oxidation: KMnO₄
Reduction: Zn/HCl
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy and methyl groups can influence the compound’s reactivity and stability . The isopropyl group can affect the compound’s steric properties and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methyl-1-(propan-2-yl)benzene: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4-methyl-1-(propan-2-yl)benzene:
2-Bromo-3-methoxy-1-(propan-2-yl)benzene: Lacks the methyl group, influencing its chemical properties and interactions.
Uniqueness
2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene is unique due to the combination of its substituents, which confer specific reactivity and properties.
Properties
CAS No. |
89368-25-2 |
|---|---|
Molecular Formula |
C11H15BrO |
Molecular Weight |
243.14 g/mol |
IUPAC Name |
3-bromo-2-methoxy-1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-7(2)9-6-5-8(3)11(13-4)10(9)12/h5-7H,1-4H3 |
InChI Key |
UQLRQQIVUQKGKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















